6-Hydroxyisosativan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisosativan involves the extraction from natural sources, particularly from the twigs and leaves of Derris robusta . The compound is isolated using ethanol extraction followed by extensive spectroscopic studies to elucidate its structure .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research is needed to develop efficient synthetic routes for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyisosativan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
6-Hydroxyisosativan has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and cytotoxic properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Mechanism of Action
The mechanism of action of 6-Hydroxyisosativan involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Derrisisoflavones H-K: These are other prenylated isoflavonoids isolated from Derris robusta.
Sativan: Another isoflavan derivative with similar biological activities.
Ferulic Acid and Caffeic Acid: Phenolic compounds with antioxidant properties.
Uniqueness: 6-Hydroxyisosativan is unique due to its specific structure, which includes a hydroxyl group at the 6th position.
Properties
Molecular Formula |
C17H18O5 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(3R)-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H18O5/c1-20-12-3-4-13(14(18)7-12)11-5-10-6-15(19)17(21-2)8-16(10)22-9-11/h3-4,6-8,11,18-19H,5,9H2,1-2H3/t11-/m0/s1 |
InChI Key |
KNJKQRABLUKYBC-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CC3=CC(=C(C=C3OC2)OC)O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=CC(=C(C=C3OC2)OC)O)O |
Origin of Product |
United States |
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